- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096
Cas no 97511-05-2 (4-Bromodibenzothiophene)
4-Bromodibenzothiophene structure
Product Name:4-Bromodibenzothiophene
CAS番号:97511-05-2
MF:C12H7BrS
メガワット:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777
Update Time:2025-05-20
4-Bromodibenzothiophene 化学的及び物理的性質
名前と識別子
-
- 4-Bromodibenzo[b,d]thiophene
- 4-Bromodibenzothiophene
- 4-bromo-Dibenzothiophene
- Dibenzothiophene,4-bromo-
- Dibenzothiophene, 4-bromo-
- AK110516
- dibenzo[b,d]thiophene, 4-bromo-
- GJXAVNQWIVUQOD-UHFFFAOYSA-N
- VT20280
- FCH1334446
- SY030030
- BC005174
- AX8095234
- Y5819
- ST24043487
- B4449
- 4-Bromodibenzo[b,d]thiophene;Di
- 4-Bromodibenzothiophene (ACI)
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
- SCHEMBL232632
- W-200538
- 97511-05-2
- GEO-02665
- AKOS016008829
- DTXSID50332505
- DS-4628
- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
- CS-W022120
- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- 4-Bromodibenzo[b pound notd]thiophene
- DB-028760
- MFCD02683746
-
- MDL: MFCD02683746
- インチ: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
- InChIKey: GJXAVNQWIVUQOD-UHFFFAOYSA-N
- ほほえんだ: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3
計算された属性
- せいみつぶんしりょう: 261.94500
- どういたいしつりょう: 261.94518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 28.2
じっけんとくせい
- 密度みつど: 1.611
- ゆうかいてん: 85.0 to 89.0 deg-C
- ふってん: 386.6℃ at 760 mmHg
- フラッシュポイント: 187.6 °C
- PSA: 28.24000
- LogP: 4.81700
4-Bromodibenzothiophene 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2021-06-16 | |
| Chemenu | CM158416-10g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 10g |
$32 | 2021-06-16 | |
| Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2021-06-16 | |
| Chemenu | CM158416-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 100g |
$222 | 2021-06-16 | |
| Chemenu | CM158416-5g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 5g |
$22 | 2022-08-30 | |
| Chemenu | CM158416-10g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 10g |
$32 | 2022-08-30 | |
| Chemenu | CM158416-25g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 25g |
$64 | 2022-08-30 | |
| Chemenu | CM158416-100g |
4-Bromodibenzo[b,d]thiophene |
97511-05-2 | 95%+ | 100g |
$*** | 2023-05-29 | |
| Apollo Scientific | OR916957-25g |
4-Bromodibenzothiophene |
97511-05-2 | 98% | 25g |
£175.00 | 2023-09-01 | |
| Apollo Scientific | OR916957-50g |
4-Bromodibenzothiophene |
97511-05-2 | 98% | 50g |
£275.00 | 2023-09-01 |
4-Bromodibenzothiophene 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C
1.3 Reagents: Water ; rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux
リファレンス
- Preparation of aromatic amines for organic electric device, Korea, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
リファレンス
- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Butyllithium , Bromine
リファレンス
- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),
合成方法 5
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C
リファレンス
- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234
合成方法 6
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt
1.3 Reagents: Water ; rt
リファレンス
- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt
リファレンス
- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt
リファレンス
- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C
リファレンス
- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux
リファレンス
- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C
リファレンス
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt
リファレンス
- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C
1.2 Reagents: Dibromoethane ; -78 °C → rt
1.2 Reagents: Dibromoethane ; -78 °C → rt
リファレンス
- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4
合成方法 14
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt
リファレンス
- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452
合成方法 15
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt
リファレンス
- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,
合成方法 16
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
リファレンス
- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614
合成方法 17
はんのうじょうけん
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
リファレンス
- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550
合成方法 18
はんのうじょうけん
1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid
リファレンス
- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71
合成方法 19
はんのうじょうけん
1.1 Reagents: Butyllithium ; -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt
リファレンス
- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461
4-Bromodibenzothiophene Raw materials
- 1,2-Dibromoethane
- 4-Iododibenzothiophene
- Dibenzothiophene
- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-
- Silane, 4-dibenzothienyltrimethyl-
4-Bromodibenzothiophene Preparation Products
4-Bromodibenzothiophene サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97511-05-2)4-Bromodibenzothiophene
注文番号:A11233
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 21:31
価格 ($):372.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:97511-05-2)4-溴二苯并噻吩
注文番号:LE20733739
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:48
価格 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE
注文番号:sfd2006
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Email:sales2@senfeida.com
Shaanxi pure crystal photoelectric technology co. LTD
ゴールドメンバー
(CAS:97511-05-2)4-bromodibenzo[b,d]thiophene
注文番号:CJC031
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Monday, 4 August 2025 09:50
価格 ($):price inquiry
Email:2589440029@qq.com
4-Bromodibenzothiophene 関連文献
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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